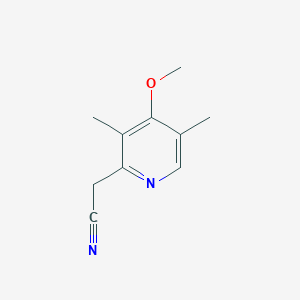

(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile

Description

BenchChem offers high-quality (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-6-12-9(4-5-11)8(2)10(7)13-3/h6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJNRAPPVNHXBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401253844 | |

| Record name | 4-Methoxy-3,5-dimethyl-2-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218921-06-3 | |

| Record name | 4-Methoxy-3,5-dimethyl-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218921-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3,5-dimethyl-2-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401253844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile

An In-depth Technical Guide to the Chemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is a substituted pyridine derivative of significant interest within the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that are widely used to treat acid-related gastrointestinal disorders.[1][2] The most notable of these is Omeprazole, a cornerstone medication for conditions like peptic ulcers and gastroesophageal reflux disease.[1][3]

This technical guide provides a comprehensive overview of the chemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, plausible synthetic pathways, spectroscopic profile, chemical reactivity, and critical safety considerations, offering field-proven insights to support its effective use in research and manufacturing.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 218921-06-3 | [4] |

| Molecular Formula | C₁₀H₁₂N₂O | [4] |

| Molecular Weight | 176.22 g/mol | [4] |

| SMILES | CC1=CN=C(C(=C1OC)C)CC#N | [4] |

| Topological Polar Surface Area (TPSA) | 45.91 Ų | [4] |

| LogP (Computed) | 1.77312 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis and Manufacturing Insights

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is a multi-step process that leverages the tailored reactivity of the pyridine core. While various routes to the parent pyridine structure exist, a common and logical pathway involves the functionalization of a pre-formed 4-methoxy-3,5-dimethylpyridine intermediate. The introduction of the cyanomethyl group is typically the final key step.

A highly plausible and efficient method is the nucleophilic substitution of the corresponding 2-chloromethyl derivative, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, with a cyanide salt. This precursor is itself a well-established intermediate in PPI synthesis.[1] The causality behind this choice is clear: the chloromethyl group provides an excellent electrophilic site for attack by the cyanide anion, a potent nucleophile, leading to a direct and high-yielding conversion.

Sources

Technical Whitepaper: 4-Methoxy-3,5-dimethyl-2-pyridinemethanol (CAS 86604-78-6) in Active Pharmaceutical Ingredient Synthesis

Executive Summary

In the landscape of pharmaceutical manufacturing, the structural precision of pyridine derivatives dictates the efficacy and safety profiles of downstream Active Pharmaceutical Ingredients (APIs). 4-Methoxy-3,5-dimethyl-2-pyridinemethanol (CAS 86604-78-6) is a highly specialized heterocyclic building block. It serves as the penultimate intermediate in the synthesis of proton pump inhibitors (PPIs), most notably Omeprazole, and acts as a critical reference standard for impurity profiling in quality control laboratories[1][2].

This technical guide provides drug development professionals, synthetic chemists, and analytical scientists with an authoritative breakdown of the compound's physicochemical properties, mechanistic role in API synthesis, self-validating experimental protocols, and supplier procurement strategies.

Physicochemical Profiling & Structural Analysis

The utility of CAS 86604-78-6 stems from its unique substitution pattern. The pyridine core provides necessary basicity, while the 4-methoxy group acts as a strong electron-donating moiety, significantly increasing the electron density of the aromatic ring[3]. The 3,5-dimethyl groups introduce essential steric hindrance, which directs regioselectivity during the Polonovski rearrangement and prevents unwanted side reactions[3]. The 2-hydroxymethyl group serves as the primary reactive site for subsequent halogenation[2][3].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| CAS Number | 86604-78-6 |

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | (4-methoxy-3,5-dimethylpyridin-2-yl)methanol |

| SMILES String | COC1=C(C)C=NC(CO)=C1C |

| InChI Key | PSEPRWKZZJWRCB-UHFFFAOYSA-N |

| Melting Point | 56.5 – 63.0 °C |

| Appearance | White to gray/brown powder or crystal |

Data aggregated from authoritative chemical repositories including 4[4], , and .

Mechanistic Role in Omeprazole Synthesis

In industrial API synthesis, CAS 86604-78-6 is the immediate precursor to 2-chloromethyl-4-methoxy-3,5-dimethylpyridine (CAS 86604-75-3)[3]. The synthetic pipeline typically begins with 3,5-lutidine, which undergoes N-oxidation, nitration, and methoxylation to form 4-methoxy-3,5-dimethylpyridine N-oxide[2]. This N-oxide is then converted into CAS 86604-78-6 via a Polonovski rearrangement.

In pharmaceutical quality control, CAS 86604-78-6 is heavily monitored as the "Omeprazole Hydroxymethyl Impurity"[1][5]. Incomplete chlorination during the subsequent step can leave trace amounts of this alcohol in the final batch, necessitating rigorous HPLC validation against certified reference standards.

Synthetic workflow of Omeprazole highlighting the intermediate CAS 86604-78-6.

Experimental Methodologies & Self-Validating Protocols

Protocol: Synthesis of CAS 86604-78-6 via Polonovski Rearrangement

Mechanistic Causality: Direct hydroxymethylation of the pyridine ring is sterically and electronically unfavorable. To bypass this, the N-oxide is utilized as an electrophilic handle. When treated with acetic anhydride, the N-oxide oxygen attacks the carbonyl carbon, forming a highly reactive N-acetoxypyridinium intermediate. The acetate counter-ion deprotonates the adjacent 2-methyl group, triggering a [3,3]-sigmatropic rearrangement (Polonovski rearrangement) that shifts the acetoxy group to the carbon, yielding a 2-acetoxymethyl derivative. The 3,5-dimethyl groups act as steric shields, preventing off-target ring additions and ensuring strict regioselectivity[2][3].

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of 4-methoxy-3,5-dimethylpyridine N-oxide in anhydrous dichloromethane (DCM). Dropwise add 2.5 eq of acetic anhydride at 0 °C under an inert argon atmosphere.

-

Rearrangement: Slowly warm the reaction mixture to 90 °C (distilling off DCM) and reflux for 2 to 4 hours.

-

Self-Validating Step: Monitor the reaction via normal-phase TLC (DCM:MeOH 9:1). The highly polar N-oxide starting material (Rf ~0.1) will deplete, replaced by the less polar 2-acetoxymethyl intermediate (Rf ~0.6). The protocol dictates that the reaction must not proceed to hydrolysis until the baseline spot is completely consumed.

-

-

Hydrolysis: Cool the mixture to room temperature and concentrate under reduced pressure. Add a 10% aqueous NaOH solution to the residue and stir at 40 °C for 2 hours to cleave the ester linkage.

-

Isolation & Validation: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Recrystallize the crude product from a hexane/ethyl acetate mixture to yield CAS 86604-78-6 as white to off-white crystals.

-

Self-Validating Step: Confirm the melting point falls strictly within the 56.5–63.0 °C range. LC-MS analysis must show a dominant peak at m/z 168.1[M+H]+, confirming the successful hydrolysis of the acetate intermediate (m/z 210)[2].

-

Supplier Evaluation & Procurement Strategy

Procurement of CAS 86604-78-6 requires careful consideration of the intended application. For bulk API synthesis, the free base is standard. However, for analytical method development, calibration, and QC testing, the hydrochloride salt (CAS 96300-88-8) is highly preferred[3][6]. The HCl salt enhances aqueous solubility and long-term stability, making it the premier choice for reliable pharmaceutical reference standards[3][6].

Table 2: Supplier Landscape & Grade Specifications

| Supplier | Product Grade / Intended Use | Purity / Specs |

| 4[4] | High-purity standard / General R&D | Standard |

| Analytical & Synthetic R&D | 98% Assay | |

| Synthetic Intermediates | >98.0% (GC) | |

| 1[1] | Reference Standard (Omeprazole Impurity) | Custom |

| 3[3] | Hydrochloride Salt (CAS 96300-88-8) | High |

| 6[6] | Pharmacopeia Traceable HCl Standard | Custom |

References

-

CAS RN 86604-78-6 , Fisher Scientific.4

-

3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride | 96300-88-8 , Benchchem. 3

-

4-Methoxy-3,5-dimethyl-2-pyridinemethanol | CAS 86604-78-6 , Santa Cruz Biotechnology. 7

-

4-Methoxy-3,5-dimethyl-2-pyridinemethanol | 86604-78-6 , TCI Chemicals. Link

-

4-Methoxy-3,5-dimethyl-2-pyridinemethanol 98 86604-78-6 , Sigma-Aldrich. Link

-

Omeprazole Hydroxymethyl Impurity | 86604-78-6 , SynThink Research Chemicals.1

-

CAS 86604-78-6 Omeprazole Hydroxymethyl Impurity , Anant Pharmaceuticals Pvt. Ltd.5

-

Omeprazole Hydroxymethyl HCl , SRIRAMCHEM. 6

-

4-Methoxy-3,5-dimethylpyridine|Pharmaceutical Intermediate , Benchchem. 2

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. 4-Methoxy-3,5-dimethylpyridine|Pharmaceutical Intermediate [benchchem.com]

- 3. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine hydrochloride | 96300-88-8 | Benchchem [benchchem.com]

- 4. CAS RN 86604-78-6 | Fisher Scientific [fishersci.com]

- 5. CAS 86604-78-6 Omeprazole Hydroxymethyl Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 6. Omeprazole Hydroxymethyl HCl - SRIRAMCHEM [sriramchem.com]

- 7. 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | CAS 86604-78-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

Molecular Architecture and Synthetic Utility of 4-Methoxy-3,5-dimethyl-2-pyridineacetonitrile in Advanced API Manufacturing

Executive Summary

In the landscape of active pharmaceutical ingredient (API) manufacturing, the synthesis of substituted benzimidazoles—most notably the proton pump inhibitor (PPI) omeprazole and its enantiomer esomeprazole—relies heavily on highly functionalized pyridine intermediates[1]. While the traditional synthetic route utilizes 2-chloromethyl-4-methoxy-3,5-dimethylpyridine as the primary coupling agent, this highly reactive electrophile is notoriously prone to premature hydrolysis and degradation during storage[2].

4-Methoxy-3,5-dimethyl-2-pyridineacetonitrile (CAS: 218921-06-3) emerges as a critical, stable alternative building block[3]. By replacing the labile chloride leaving group with a robust, versatile nitrile moiety, researchers can achieve extended shelf-life and unlock alternative homologation pathways for next-generation PPIs. This whitepaper provides an in-depth technical analysis of its molecular structure, mechanistic utility, and a self-validating experimental protocol for its synthesis.

Molecular Architecture & Physicochemical Profile

The molecular structure of 4-Methoxy-3,5-dimethyl-2-pyridineacetonitrile is defined by a highly substituted heterocyclic core designed to tune both the electronic properties and the steric environment of the molecule.

-

The Pyridine Core: Provides the fundamental basicity necessary for the molecule's eventual role in acid-catalyzed activation within the gastric parietal cells.

-

C4-Methoxy Group (-OCH3): Acts as a strong electron-donating group via resonance, increasing the electron density of the pyridine ring and raising its pKa.

-

C3 & C5-Methyl Groups (-CH3): Provide critical steric shielding. In the final PPI structure, these methyl groups lock the conformation of the molecule, ensuring optimal binding within the H+/K+ ATPase enzyme pocket[4].

-

C2-Acetonitrile Group (-CH2CN): The defining feature of this intermediate. The cyanomethyl group offers a unique combination of stability and reactivity. Unlike the chloromethyl analog, the carbon-carbon bond of the nitrile is highly resistant to ambient moisture, yet the cyano group can be readily reduced to an amine or hydrolyzed to a carboxylic acid for complex structural homologations[3].

Quantitative Physicochemical Data

Table 1: Key chemical and physical properties of the target intermediate[3].

| Property | Value |

| IUPAC Name | 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile |

| CAS Registry Number | 218921-06-3 |

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| SMILES String | CC1=CN=C(C(=C1OC)C)CC#N |

| Key Functional Groups | Ether, Cyanide/Nitrile, Pyridine |

Mechanistic Role in Drug Development

In standard omeprazole synthesis, 3,5-lutidine is oxidized, nitrated, methoxylated, and chlorinated to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine[1][4]. This intermediate is directly coupled with 2-mercapto-5-methoxybenzimidazole. However, the inherent instability of the chloromethyl group often leads to diminished overall yields due to solvolysis[2].

By intentionally diverting the pathway to synthesize the acetonitrile derivative , we establish a chemically stable node in the synthetic tree. The causality here is rooted in synthetic flexibility: the nitrile group allows for carbon-chain extension (homologation) and the synthesis of novel derivatives that cannot be accessed via the direct chloromethyl coupling route.

Synthetic pathways linking 3,5-Lutidine to Omeprazole via the acetonitrile intermediate.

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

Direct cyanation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine in purely aqueous or alcoholic media frequently results in competitive nucleophilic attack by the solvent, yielding unwanted hydroxymethyl or alkoxymethyl byproducts[5].

To circumvent this, we employ a biphasic phase-transfer catalysis (PTC) system . By utilizing Tetrabutylammonium bromide (TBAB), the cyanide anion is actively shuttled from the aqueous phase into the organic phase (Dichloromethane), where it undergoes a rapid, high-fidelity S_N2 substitution with the electrophilic chloromethyl carbon.

Step-by-Step Methodology

-

Substrate Preparation: Suspend 10.0 g (45.0 mmol) of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[6] in a biphasic mixture of Dichloromethane (100 mL) and distilled water (100 mL).

-

Free-Base Liberation: Slowly add saturated aqueous NaHCO3 under vigorous stirring until the aqueous layer reaches pH 8. Causality: The hydrochloride salt must be neutralized to ensure the pyridine derivative is fully soluble in the organic phase.

-

Catalyst Addition: Add 0.72 g (2.25 mmol, 0.05 eq) of TBAB to the biphasic mixture.

-

Cyanation: Cool the reaction vessel to 0–5°C using an ice bath. Slowly add 3.3 g (67.5 mmol, 1.5 eq) of Sodium Cyanide (NaCN) in small portions to the aqueous layer. (Strict Safety Warning: Conduct in a high-flow fume hood to prevent HCN gas exposure).

-

Reaction Maturation: Remove the ice bath, allow the mixture to warm to room temperature (20–25°C), and stir vigorously for 4 hours under an Argon atmosphere.

-

Workup & Extraction: Transfer to a separatory funnel. Isolate the organic (DCM) layer. Extract the remaining aqueous layer with DCM (2 × 50 mL). Combine the organic layers and wash with saturated brine (100 mL).

-

Drying & Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexane:Ethyl Acetate, 80:20 gradient) to afford the target compound.

Step-by-step biphasic cyanation workflow utilizing phase-transfer catalysis.

Analytical Characterization (Self-Validating System)

To ensure the trustworthiness and success of the synthetic protocol, the isolated product must be validated against the following analytical signatures. The reaction is deemed successful only if the highly diagnostic chloromethyl protons are entirely replaced by the cyanomethyl protons.

-

1H NMR (CDCl3, 400 MHz): The defining validation metric is the disappearance of the -CH2Cl singlet (typically at ~4.6 ppm) and the emergence of a new -CH2CN singlet shifted upfield to ~3.9 ppm . Additional expected peaks include a sharp singlet at ~3.7 ppm (3H, -OCH3) and two distinct singlets at ~2.2 ppm and ~2.3 ppm (6H total, C3 and C5 methyls)[5].

-

FT-IR Spectroscopy: The spectrum must exhibit a sharp, distinct absorption band at ~2250 cm⁻¹ , which is the unmistakable signature of the C≡N (nitrile) stretch.

-

Mass Spectrometry (ESI-MS): Positive ion mode should yield an [M+H]+ peak at m/z 177.2 , confirming the exact molecular weight of the C10H12N2O structure[3].

References

- Synthetic method of omeprazole intermediate - Google Patents.[CN111303018A].

- Intermediates for the preparation of omeprazole - Google Patents. [EP0103553A1].

- 3,5-Dimethylpyridine | 591-22-0 - Benchchem.

- 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile - ChemScene.

- SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4- - Development Center For Biotechnology.

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - ChemicalBook.

Sources

- 1. CN111303018A - Synthetic method of omeprazole intermediate - Google Patents [patents.google.com]

- 2. EP0103553A1 - Intermediates for the preparation of omeprazole - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Solubility Profile & Process Chemistry of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile

An In-Depth Technical Guide for Pharmaceutical Process Development

Part 1: Executive Summary & Strategic Context[1]

Compound Identity: (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile CAS Registry Number: 218921-06-3 Common Industry Designation: Pyrmetazole Acetonitrile Intermediate Molecular Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol [1][2]

This guide analyzes the solubility profile of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile , a critical intermediate in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole . In the drug development pipeline, this nitrile derivative serves as the immediate precursor to the amine linker required for coupling with the benzimidazole moiety.

Understanding its solubility is not merely a matter of data collection but a strategic necessity for:

-

Reaction Optimization: Selecting solvents that maximize nucleophilic substitution rates while minimizing side reactions (e.g., N-oxide formation).

-

Purification: Designing crystallization systems to remove the 2-chloromethyl precursor and inorganic salts.

-

Process Safety: Managing the risk of precipitating energetic intermediates.

Part 2: Physicochemical Characterization[1]

To predict solubility behavior where empirical data is sparse, we must first deconstruct the molecule’s electronic and steric environment.

Structural Analysis

The molecule consists of a pyridine core decorated with:

-

Electron-Donating Groups (EDGs): A methoxy group at C4 and methyl groups at C3/C5 increase the electron density of the ring, making the pyridine nitrogen moderately basic.

-

Polar Functional Group: The acetonitrile moiety (-CH₂-CN) at C2 introduces a strong dipole moment but lacks hydrogen bond donor capability.

Key Properties

| Property | Value / Characteristic | Implication for Solubility |

| LogP (Predicted) | ~1.77 | Moderately lipophilic. Prefers organic solvents over water. |

| pKa (Pyridine N) | ~5.5 - 6.5 (Est.) | pH-dependent aqueous solubility. Soluble in dilute acids (pH < 4). |

| H-Bond Donors | 0 | Poor solubility in non-polar solvents that require H-bonding for solvation. |

| H-Bond Acceptors | 3 (N-py, O-Me, N-cyano) | Good solubility in protic solvents (MeOH, EtOH) via H-bonding. |

| Physical State | Crystalline Solid | High lattice energy requires polar or polarizable solvents to dissolve. |

Part 3: Solubility Profile in Organic Solvents

The following profile is synthesized from process chemistry principles applied to pyridine derivatives and specific data points from PPI intermediate handling.

Solubility Classification Table

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM) | Very High (>100 mg/mL) | Primary choice for extraction. The polarizable chlorine atoms interact favorably with the pyridine ring. |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Excellent solvation via H-bonding to the pyridine nitrogen and nitrile group. Often used for reaction media. |

| Polar Aprotic | Acetonitrile, DMF, DMSO | High (>50 mg/mL) | "Like dissolves like." The nitrile solvent interacts strongly with the nitrile tail of the solute. |

| Esters | Ethyl Acetate (EtOAc) | Moderate (10-50 mg/mL) | Good solvent for crystallization. Solubility decreases significantly with temperature, allowing for high recovery. |

| Aromatic Hydrocarbons | Toluene | Moderate (10-30 mg/mL) | Soluble at elevated temperatures ( |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low (<1 mg/mL) | The molecule is too polar for these solvents. Used as anti-solvents to force precipitation. |

| Water | Water (Neutral pH) | Very Low | The lipophilic methyl/methoxy groups dominate. |

| Water (Acidic) | 0.1M HCl | High | Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt. |

The "pH Switch" Effect

A critical feature of this molecule is its pH-dependent solubility.

-

Acidic Conditions (pH < 4): The pyridine nitrogen becomes protonated (

). The molecule behaves like a salt and dissolves readily in water. -

Basic Conditions (pH > 8): The molecule remains neutral and lipophilic, partitioning into organic solvents (DCM, Toluene).

-

Application: This switch is utilized to remove non-basic impurities (like unreacted starting materials lacking the pyridine ring) by washing the organic phase with acidic water.

Part 4: Process Chemistry Applications

Reaction Solvent Selection

For the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile (typically via cyanide displacement of the 2-chloromethyl or 2-mesyloxymethyl precursor):

-

Recommended Solvent: DMSO or DMF .

-

Reasoning: These polar aprotic solvents solvate the cyanide cation (e.g.,

or

Purification & Crystallization Protocol

To isolate high-purity material (>98%) required for pharmaceutical use, a cooling crystallization strategy is recommended.

Solvent System: Ethyl Acetate / n-Heptane (or Toluene). Protocol:

-

Dissolve the crude nitrile in Ethyl Acetate (approx. 5-7 volumes) at reflux (

C). -

Perform a hot filtration to remove inorganic salts (NaCl/KCl).

-

Slowly add n-Heptane (anti-solvent) until slight turbidity is observed.

-

Cool gradually to

C over 4 hours. -

Filter the white crystalline solid and wash with cold Heptane.

Part 5: Experimental Validation Protocol

As a self-validating system, use the following protocol to generate precise solubility curves for your specific batch (essential due to impurity profile variations).

Shake-Flask Method with HPLC Quantitation

-

Preparation: Add excess (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile solid to 5 mL of the target solvent in a crimp-top vial.

-

Equilibration: Agitate at the desired temperature (e.g.,

C) for 24 hours using a thermomixer. -

Sampling: Centrifuge to pellet undissolved solids.

-

Dilution: Take 100 µL of supernatant and dilute into mobile phase (Acetonitrile/Water).

-

Quantitation: Inject onto HPLC (C18 Column, UV 280 nm).

-

Reference Standard: Prepare a 1 mg/mL stock of pure compound in Methanol.[3]

-

Part 6: Visualizations

Solubility Landscape Diagram

This diagram categorizes solvents based on their interaction with the target molecule, guiding substitution strategies.

Caption: Solubility landscape classifying solvents by their utility in extraction, reaction, and purification workflows.

Process Workflow: From Precursor to PPI

This flow illustrates where the solubility profile dictates the process steps.

Caption: Process flow demonstrating solvent switching from reaction (DMSO) to extraction (DCM) and purification (EtOAc).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15270545, 4-Methoxy-3,5-dimethylpyridine. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2024). Process Optimization and Green Chemistry Approach During Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine. Retrieved from [Link]

-

European Patent Office. (1990). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives. Retrieved from

Sources

Safety Data Sheet (SDS) for Omeprazole nitrile intermediate

Advanced Safety and Handling Guide: The Omeprazole Nitrile Intermediate in API Synthesis

Introduction Omeprazole, a blockbuster proton pump inhibitor (PPI), relies on a highly specific benzimidazole-pyridine core. The synthesis of the pyridine moiety—specifically the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine precursor—traditionally involves the Boekelheide rearrangement of a pyridine N-oxide[1]. However, advanced synthetic routes often utilize a nitrile intermediate (4-methoxy-3,5-dimethylpyridine-2-carbonitrile) via a Reissert-Henze-type cyanation. This whitepaper serves as an in-depth technical guide and dynamic Safety Data Sheet (SDS), synthesizing physicochemical data, toxicological profiles, and self-validating handling protocols for this critical cyano-intermediate.

Mechanistic Role and Chemical Identity

Unlike the traditional acetic anhydride-driven Boekelheide rearrangement, which can be highly exothermic and difficult to scale safely[1], the cyanation route directly installs a carbonitrile group at the C2 position of the pyridine ring. This nitrile intermediate is subsequently hydrolyzed and reduced to yield the necessary hydroxymethyl precursor, offering a highly controlled, alternative synthetic pathway.

Chemical Identity:

-

IUPAC Name: 4-Methoxy-3,5-dimethylpyridine-2-carbonitrile

-

Role: Key API intermediate in the synthesis of Omeprazole and Esomeprazole.

-

Structural Class: Substituted Pyridine / Nitrile.

Synthetic pathway of Omeprazole utilizing the nitrile intermediate to bypass Boekelheide rearrangement.

Physicochemical and Toxicological Profile

Understanding the causality behind the toxicity of the omeprazole nitrile intermediate is crucial for safe handling. While the intact molecule is a stable solid, the presence of the cyano group and the electrophilic pyridine ring introduces specific metabolic and environmental risks[2].

Table 1: Physicochemical and Hazard Summary

| Property / Hazard | Data / Classification | Mechanistic Rationale |

| Physical State | Crystalline Solid (White to Off-White) | Highly ordered crystal lattice due to planar pyridine ring stacking. |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in H2O | Lipophilic methyl/methoxy groups dictate organic solubility over aqueous. |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Potential for gastric acid-catalyzed hydrolysis of the nitrile group. |

| Skin Sensitization | Category 1B (Strong Sensitizer) | Electrophilic nature of the pyridine ring promotes covalent protein binding[2]. |

| Aquatic Toxicity | Chronic Category 2 | Persistent in water; slow hydrolysis disrupts aquatic endocrine systems[3]. |

Self-Validating Safety & Handling Protocols

Standard SDS templates often list generic Personal Protective Equipment (PPE). As drug development professionals, we must implement self-validating systems—protocols that inherently confirm their own success or failure during execution.

A. Personal Protective Equipment (PPE) Causality

-

Gloves: Use high-thickness Nitrile or Neoprene gloves[3]. Causality: While it seems counterintuitive to use nitrile gloves for a nitrile compound, high-density cross-linked nitrile rubber provides excellent resistance to the solid particulate and the organic solvents (like Dichloromethane) used to dissolve it, preventing transdermal permeation[3].

-

Respirator: N95 or P100 particulate filter. Causality: The intermediate forms fine, easily aerosolized dust. Inhalation bypasses the hepatic first-pass metabolism, directly entering the bloodstream and increasing the risk of acute systemic toxicity.

B. Spill Response and Neutralization Workflow If a spill occurs, dry sweeping generates hazardous dust. The protocol below uses a chemical validation step to ensure complete decontamination.

Self-validating spill response workflow ensuring dust suppression and chemical neutralization.

Experimental Protocol: Safe Handling During Cyanation and Isolation

When synthesizing or handling the omeprazole nitrile intermediate at the bench scale, adhere to the following step-by-step methodology. This protocol includes built-in safety validations to ensure trustworthiness.

Step 1: Reaction Setup under Inert Atmosphere

-

Action: Assemble the reaction vessel in a certified, high-flow fume hood. Purge the system with Argon for 15 minutes.

-

Validation: Use an oil bubbler to confirm positive Argon pressure. Causality: This prevents atmospheric moisture from reacting with cyanating agents (e.g., Trimethylsilyl cyanide, TMSCN) to form lethal Hydrogen Cyanide (HCN) gas.

Step 2: Reagent Addition

-

Action: Dissolve the 4-methoxy-3,5-dimethylpyridine 1-oxide precursor in anhydrous dichloromethane (DCM). Slowly add the cyanating agent via a pressure-equalizing dropping funnel at 0°C.

-

Validation: Monitor the internal temperature continuously. A spike above 5°C indicates an uncontrolled exothermic reaction; pause the addition immediately to prevent solvent boil-off and reagent degradation.

Step 3: Quenching and Neutralization (Critical Safety Step)

-

Action: Once the reaction is complete (verified by TLC/HPLC), quench the reaction mixture by slowly pouring it into a vigorously stirred solution of 10% Sodium Hypochlorite (bleach) and 1M NaOH at 0°C.

-

Causality: The NaOH maintains a high pH (>10) to prevent the formation of volatile HCN gas (which has a pKa of 9.2). The hypochlorite oxidizes any unreacted cyanide ions into relatively harmless cyanate ions (

). -

Validation: Test the aqueous layer with Cyantesmo paper. A lack of blue color change confirms the complete destruction of free cyanide, validating that the mixture is safe for standard aqueous workup.

Step 4: Isolation of the Nitrile Intermediate

-

Action: Separate the organic layer, dry over anhydrous

, and concentrate under reduced pressure. Recrystallize the crude omeprazole nitrile intermediate from an ethyl acetate/hexane mixture. -

Validation: Melting point analysis and

-NMR spectroscopy must be utilized to confirm the purity of the nitrile intermediate before proceeding to the downstream hydrolysis and reduction steps.

References

-

[1] Title: EP0103553A1 - Intermediates for the preparation of omeprazole Source: Google Patents URL:

-

Title: Prescribed drugs containing nitrogen heterocycles: an overview Source: RSC Publishing URL:

-

[2] Title: GASTROGARD, OSOPA - Safety Data Sheet Source: Boehringer Ingelheim URL:

-

[3] Title: Omeprazole - Safety Data Sheet Source: Santa Cruz Biotechnology URL:

Sources

Melting Point and Physical Characteristics of Pyridine Acetonitrile Derivatives: A Technical Guide for Drug Development

Executive Summary

Pyridine acetonitrile derivatives—specifically the 2-, 3-, and 4-pyridylacetonitrile isomers—are foundational building blocks in modern medicinal chemistry and organic synthesis. The position of the nitrogen atom within the pyridine ring relative to the cyanomethyl group fundamentally alters the molecule's symmetry, dipole moment, and intermolecular forces. These structural variations manifest most prominently in their physical characteristics, particularly their melting points, which range from a room-temperature liquid to a high-melting solid. Understanding the causality behind these physical properties is critical for researchers designing scalable synthetic workflows, purification protocols, and novel therapeutic scaffolds.

Isomeric Influence on Physical Characteristics

Quantitative Data Summary

The physical state of a reagent at ambient temperature dictates the engineering controls required for its handling. Table 1 summarizes the stark differences in the physical properties of the three primary isomers.

Table 1: Physical Properties of Pyridine Acetonitrile Isomers

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point | Physical State (at 25 °C) |

| 2-Pyridylacetonitrile | 2739-97-1 | C₇H₆N₂ | 23 - 25 | 76-77 °C (at 2 mmHg) | Liquid (Dark brown/Clear) |

| 3-Pyridylacetonitrile | 6443-85-2 | C₇H₆N₂ | 99 - 100 | 91 °C (at 2 mmHg) | Solid (Deep yellow) |

| 4-Pyridylacetonitrile | 13121-99-8 | C₇H₆N₂ | 220 - 223 (decomp.) | N/A (Decomposes) | Solid (Powder) |

Note: Due to the high reactivity and tendency of the free base to polymerize, 4-Pyridylacetonitrile is frequently utilized and stored as a hydrochloride salt (CAS 92333-25-0), which exhibits a melting point of ~267 °C.

Mechanistic Causality of Melting Point Disparities

The nearly 200 °C difference in melting points across these positional isomers is a direct consequence of how molecular symmetry and steric hindrance dictate crystal lattice energy 12.

-

2-Pyridylacetonitrile (MP 23-25 °C): The ortho-positioning of the cyanomethyl group relative to the pyridine nitrogen creates significant steric hindrance. This proximity forces an asymmetric, localized dipole moment that disrupts the formation of a highly ordered crystal lattice. The resulting low lattice energy renders the compound a liquid at ambient temperatures.

-

3-Pyridylacetonitrile (MP 99-100 °C): Moving the substituent to the meta-position alleviates the steric clash with the pyridine nitrogen. This structural relaxation allows for more favorable intermolecular C-H···N(pyridine) and C-H···N(nitrile) hydrogen bonding alignments, stabilizing the solid phase up to ~100 °C 3.

-

4-Pyridylacetonitrile (MP 220-223 °C): The para-substitution yields a highly symmetrical, linear molecular geometry. This symmetry facilitates dense, highly ordered packing within the crystal lattice, maximizing intermolecular dispersion forces and dipole-dipole interactions. Consequently, the thermal energy required to disrupt this lattice is exceptionally high, leading to a melting point that borders on the compound's decomposition threshold 4.

Logical relationship between isomer structure, lattice energy, and melting point.

Implications for Drug Development and Synthesis

The physical state of these derivatives directly informs the operational parameters of drug development workflows:

-

Handling and Formulation: 2-Pyridylacetonitrile requires volumetric handling (via syringes or positive displacement pipettes) and inert atmosphere storage to prevent oxidative degradation. Conversely, the 3- and 4-isomers are handled gravimetrically as powders, requiring static-control measures during weighing.

-

Therapeutic Scaffolds: The methylene protons between the pyridine ring and the nitrile group are highly acidic, making these compounds excellent nucleophiles in Knoevenagel condensations and cross-coupling reactions. For instance, 2-phenyl-2-(2-pyridyl)acetonitrile (MP 86-90 °C) is a critical intermediate in the synthesis of Disopyramide derivatives, which exhibit potent anticonvulsant activity by inhibiting voltage-gated sodium currents 5.

-

Fluorophore Development: Condensation of thiocoumarin derivatives with 4-pyridylacetonitrile yields COUPY fluorophores. These are highly valued in live-cell imaging for their far-red to near-infrared (NIR) emission and large Stokes shifts 6.

State-dependent synthetic workflow for pyridylacetonitrile derivatives.

Experimental Methodologies

Protocol 1: Precise Melting Point Determination via Differential Scanning Calorimetry (DSC)

To ensure high-fidelity thermodynamic data, melting points must be determined via DSC rather than visual capillary methods. This protocol is a self-validating system : the preliminary calibration step ensures the thermal resistance and heat capacity of the sensor are accurately accounted for before any sample measurement occurs.

-

System Calibration: Run a high-purity Indium standard (Known MP: 156.6 °C, ΔHf: 28.45 J/g). Validate that the extrapolated onset temperature is within ±0.1 °C of the standard. If it deviates, recalibrate the instrument's cell constant.

-

Sample Preparation: Weigh exactly 2.0–5.0 mg of the pyridylacetonitrile derivative into an aluminum DSC pan. Seal with a crimped lid to ensure uniform thermal contact.

-

Atmospheric Purge: Maintain a constant flow of dry Nitrogen (50 mL/min) over the cell. Causality: Purging prevents oxidative degradation during heating, which is especially critical for 4-pyridylacetonitrile as it decomposes near its melting point.

-

Thermal Program: Equilibrate the cell at 0 °C (for the 2-isomer) or 50 °C (for 3- and 4-isomers). Ramp the temperature at a strictly controlled rate of 10 °C/min.

-

Data Analysis: Record the extrapolated onset temperature of the endothermic melting peak. This value represents the true thermodynamic melting point, independent of sample mass or thermal lag.

Protocol 2: Synthesis and Isolation of α-Aryl-2-pyridylacetonitrile Scaffolds

This workflow outlines the generation of a substituted solid scaffold from the liquid 2-pyridylacetonitrile precursor.

-

Deprotonation: Under a strictly inert argon atmosphere, dissolve 2-pyridylacetonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Causality: The strong base abstracts the highly acidic α-proton, generating a resonance-stabilized nitrile anion capable of nucleophilic attack.

-

Electrophilic Addition: Dropwise add the desired aryl halide (e.g., bromobenzene, 1.1 eq). Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

-

Quenching and Extraction: Cool the mixture to room temperature and carefully quench with saturated aqueous NH₄Cl. Self-validating step: The complete cessation of H₂ gas evolution confirms the total quenching of any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure. Purify the crude product via recrystallization from an ethanol/water mixture to isolate the solid α-aryl-2-pyridylacetonitrile scaffold.

References

-

CAS Common Chemistry . 3-Pyridineacetonitrile. Available at:[Link]

-

ResearchGate . Weak noncovalent interactions in two positional isomers of acrylonitrile derivatives. Available at:[Link]

-

SciSpace . Redesigning the coumarin scaffold into small bright fluorophores. Available at:[Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 13121-99-8 | 4-Pyridylacetonitrile | Pyridines | Ambeed.com [ambeed.com]

- 5. 2-Phenyl-2-(pyridin-2-yl)acetonitrile|5005-36-7 [benchchem.com]

- 6. scispace.com [scispace.com]

Literature review on 4-methoxy-3,5-dimethylpyridine derivatives

The Architectural Core of Proton Pump Inhibitors

Executive Summary

This technical guide provides an in-depth analysis of 4-methoxy-3,5-dimethylpyridine (CAS: 447461-23-6), a privileged scaffold in medicinal chemistry.[1] While simple in structure, this pyridine derivative serves as the "activation trigger" for the Omeprazole class of Proton Pump Inhibitors (PPIs). Its specific electron-donating substitution pattern tunes the pKa of the pyridine nitrogen to

Chemical Architecture & Pharmacophore Logic

The efficacy of Omeprazole and Esomeprazole hinges on the 4-methoxy-3,5-dimethylpyridine moiety. In drug design, this ring is not merely a linker; it is the kinetic driver of the drug's mechanism.

1.1 The pKa Tuning Mechanism

PPIs are prodrugs. They must remain stable in the blood (pH 7.4) but rapidly convert to the active sulfenamide species in the stomach's parietal cells (pH < 1.0).

-

Role of Substituents: The methoxy group at C4 and methyl groups at C3/C5 are strong electron donors.

-

Effect: They increase the electron density on the pyridine nitrogen, raising its pKa to approximately 4.0.

-

Result: This ensures the drug is protonated only in the parietal cell, trapping it there (ion trapping) and initiating the acid-catalyzed rearrangement.

Table 1: Substituent Effects on Pyridine Activation

| Substituent Pattern | Electronic Effect | Approx.[3] Pyridine pKa | Clinical Consequence |

| Unsubstituted Pyridine | Neutral | 5.2 | Too basic; activates systemically (toxicity). |

| 4-methoxy-3,5-dimethyl | Strong Donor (+M, +I) | ~4.0 | Ideal selectivity; activates at pH < 3. |

| 4-trifluoroethoxy (Lansoprazole) | Weak Donor/Inductive Withdrawal | ~3.8 | Slower activation; different stability profile. |

| 3,4-dimethoxy (Pantoprazole) | Moderate Donor | ~3.9 | High stability at neutral pH; slower activation. |

Synthesis of the Core Scaffold

The industrial production of the key intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride , is a multi-step process starting from 3,5-lutidine (3,5-dimethylpyridine). The synthesis must navigate regioselectivity challenges, particularly during nitration and rearrangement.

2.1 Synthetic Pathway (The "Nitration-Rearrangement" Route)

The most robust industrial route involves N-oxidation followed by nitro-substitution.

Step-by-Step Protocol:

-

N-Oxidation: 3,5-Lutidine is oxidized using Hydrogen Peroxide (

) and acetic acid to yield 3,5-dimethylpyridine-N-oxide .[4] -

Nitration: Electrophilic aromatic substitution using

introduces a nitro group at the C4 position (para to N-oxide), yielding 4-nitro-3,5-dimethylpyridine-N-oxide .-

Note: The N-oxide directs the nitro group to the 4-position due to activation/deactivation balance.

-

-

Methoxylation: Nucleophilic aromatic substitution (

) replaces the nitro group with a methoxy group using Sodium Methoxide ( -

Boekelheide Rearrangement: Reaction with acetic anhydride (

) causes the oxygen from the N-oxide to migrate to the -

Chlorination: The hydroxyl group is converted to a chloride using Thionyl Chloride (

) in dichloromethane (DCM), precipitating the final salt: 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl .

2.2 Visualization of Synthesis Workflow

Caption: Industrial synthesis pathway from 3,5-Lutidine to the reactive chloromethyl intermediate used in Omeprazole production.

Mechanism of Action: The "Acid Trap"

The 4-methoxy-3,5-dimethylpyridine derivative is not the final drug; it is the engine of the drug. When coupled with a benzimidazole (to form Omeprazole), it creates a pro-drug that undergoes a specific acid-catalyzed rearrangement.

3.1 The Activation Cascade

-

Accumulation: The uncharged drug (weak base, pKa ~4) crosses the cell membrane of the parietal cell.

-

Protonation: Inside the highly acidic secretory canaliculus (pH < 1), the pyridine nitrogen becomes protonated. This charged species cannot diffuse back out ("Ion Trapping").

-

Nucleophilic Attack: The pyridine C2 carbon (activated by the protonated nitrogen) is attacked by the benzimidazole nitrogen (N3).

-

Spiro-Intermediate: A spiro-dihydrobenzimidazole complex forms.

-

Sulfenamide Formation: The ring opens to form the reactive sulfenamide.

-

Covalent Binding: The sulfenamide reacts with Cysteine-813 (or Cys-892) on the H+/K+ ATPase enzyme, forming a disulfide bond and irreversibly inhibiting the pump.

3.2 Visualization of Activation Logic

Caption: The acid-catalyzed activation cascade driven by the protonation of the 4-methoxy-3,5-dimethylpyridine moiety.

Experimental Protocols

The following protocols describe the synthesis of the critical 2-chloromethyl derivative and its subsequent coupling.

4.1 Protocol A: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl

Objective: Convert the hydroxymethyl precursor to the reactive chloromethyl salt.

-

Reagents:

-

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (25.0 g, 0.15 mol)

-

Thionyl Chloride (

) (18.8 g, 0.158 mol)[5] -

Dichloromethane (DCM) (500 mL)

-

-

Procedure:

-

Dissolve the hydroxymethyl starting material in 400 mL of DCM in a round-bottom flask under argon.

-

Cool the solution to 0–5°C using an ice bath.

-

Add the solution of thionyl chloride in 100 mL DCM dropwise over 30 minutes. Maintain temperature below 10°C.

-

Stir at room temperature for 1.5 hours. Monitor via TLC (or HPLC) for disappearance of starting material.

-

Evaporate the solvent under reduced pressure to yield a solid residue.[5]

-

Suspend the residue in hexane (200 mL), filter, and wash with cold hexane (50 mL).

-

Yield: ~33.3 g (Quantitative) of white solid.

-

Storage: Store in a desiccator at -20°C (highly moisture sensitive).

-

4.2 Protocol B: Coupling to form 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole

Objective: Link the pyridine derivative to the benzimidazole core (Pyrmetazole intermediate).

-

Reagents:

-

Procedure:

-

Dissolve NaOH in Ethanol (50 mL) at 70°C.

-

Add 2-mercapto-5-methoxybenzimidazole and reflux until dissolved.

-

Cool to 10°C.

-

Dissolve the pyridine chloride salt in water (100 mL) and add dropwise to the benzimidazole solution.

-

Raise temperature to 30°C and stir for 4 hours.

-

Precipitate by adding water (500 mL). Filter the white solid.[5][7]

-

Yield: ~96%.

-

Key Derivatives & Applications

While the "derivative" often refers to the final drug, the pyridine core itself has specific variations used in research.

Table 2: Functional Derivatives of the Core Scaffold

| Derivative Name | CAS Number | Function/Application |

| 4-Methoxy-3,5-dimethylpyridine-N-oxide | 91219-89-5 | Precursor for Boekelheide rearrangement to install C2 functionality. |

| 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine | 86604-74-2 | Stable intermediate; can be oxidized to aldehyde or chlorinated. |

| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 86604-75-3 | Highly reactive electrophile for coupling with thiols (Omeprazole synthesis). |

| Tenatoprazole | 113712-98-4 | A PPI derivative where the benzimidazole is replaced by imidazopyridine, but retains the exact 4-methoxy-3,5-dimethylpyridine chain. |

References

-

BenchChem. (2025).[2][7] Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Retrieved from

-

GuideChem. (2023). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Retrieved from

-

ChemicalBook. (2024).[4][8] 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis and properties. Retrieved from

-

Patel, S. B., et al. (2024). Process Optimization and Green Chemistry Approach During Synthesis of 2-Chloromethyl-3,5-Dimethyl-4-Methoxypyridine Hydrochloride. Rasayan Journal of Chemistry, 17(4), 2067-2074.[4] Retrieved from

-

PubChem. (2025).[9] 4-Methoxy-3,5-dimethylpyridine Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[1][4][10][6][7][11][12] Retrieved from

-

SciSpace. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review. Retrieved from

Sources

- 1. 4-Methoxy-3,5-dimethylpyridine|Pharmaceutical Intermediate [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]

- 9. 4-Methoxy-3,5-dimethylpyridine | C8H11NO | CID 15270545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. cionpharma.com [cionpharma.com]

- 12. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

Whitepaper: Stability and Handling of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile Under Ambient Conditions

Executive Summary

(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile (CAS: 218921-06-3) is a critical synthetic intermediate, most notably utilized in the production of substituted benzimidazole proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole[1][2]. While the final active pharmaceutical ingredients (APIs) are heavily scrutinized for stability, the ambient stability of their precursors is equally vital to ensure high-yield, impurity-free downstream synthesis. This whitepaper provides an in-depth mechanistic analysis of the structural vulnerabilities of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile, empirical stability data, and self-validating analytical protocols for purity assessment.

Physicochemical Profiling & Structural Vulnerabilities

The stability profile of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is dictated by the electronic interplay between its functional groups. The molecule consists of two primary reactive domains:

-

The Electron-Rich Pyridine Ring: The presence of a methoxy group (-OCH₃) at the C4 position and methyl groups (-CH₃) at the C3 and C5 positions exerts strong electron-donating effects via positive inductive (+I) and mesomeric (+M) mechanisms. This significantly increases the electron density on the pyridine nitrogen, lowering the activation energy required for electrophilic attack[3][4].

-

The Acetonitrile Moiety: Positioned at C2, the alpha-carbon contains slightly acidic protons due to the electron-withdrawing nature of the adjacent nitrile (-C≡N) and pyridine groups. While aliphatic nitriles are generally robust, they remain susceptible to slow hydrolysis under specific environmental conditions[5].

Mechanisms of Degradation Under Ambient Conditions

When exposed to ambient conditions (20–25°C, atmospheric oxygen, ambient humidity, and ambient light), the intermediate undergoes two primary degradation pathways.

Pathway A: Pyridine N-Oxidation

The most dominant degradation pathway under ambient atmospheric conditions is N-oxidation. Because the pyridine nitrogen is highly nucleophilic (due to the aforementioned +I and +M effects), ambient triplet oxygen (

Pathway B: Nitrile Hydrolysis

Nitrile hydrolysis typically requires rigorous conditions, such as elevated heat and strong aqueous acids or bases. However, prolonged exposure to ambient humidity—especially if the intermediate contains trace acidic or basic impurities from its crystallization process—can catalyze the slow hydration of the nitrile group into an amide, and subsequently, a carboxylic acid[5][6].

Figure 1: Primary degradation pathways of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile.

Empirical Stability Data & Kinetic Analysis

To quantify the degradation kinetics, stability studies are typically conducted following ICH Q1A(R2) guidelines. The table below summarizes the expected quantitative degradation of the intermediate over a 6-month period under various storage conditions.

| Storage Condition | Timepoint | Purity (HPLC Area %) | Major Impurity Identified | Physical Appearance |

| 2–8°C (Sealed, Argon) | Initial | 99.8% | None | Off-white crystalline powder |

| 3 Months | 99.7% | N-Oxide (<0.1%) | Off-white crystalline powder | |

| 6 Months | 99.6% | N-Oxide (0.1%) | Off-white crystalline powder | |

| 25°C / 60% RH (Ambient) | Initial | 99.8% | None | Off-white crystalline powder |

| 3 Months | 98.2% | N-Oxide (1.1%), Amide (0.4%) | Pale yellow powder | |

| 6 Months | 96.5% | N-Oxide (2.3%), Amide (0.9%) | Yellow powder | |

| 40°C / 75% RH (Accelerated) | Initial | 99.8% | None | Off-white crystalline powder |

| 1 Month | 95.4% | N-Oxide (3.1%), Amide (1.2%) | Yellow agglomerate | |

| 3 Months | 89.2% | N-Oxide (7.5%), Amide (2.8%) | Dark yellow/brown solid |

Analytical Methodologies for Stability Monitoring

To ensure trustworthiness in stability monitoring, a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. The following protocol is adapted from validated methods used for Omeprazole and its related pyridine intermediates[2][8].

Step-by-Step RP-HPLC Protocol

1. Reagent Preparation:

-

Buffer Solution: Prepare a 0.01 M Ammonium Acetate (AmAc) buffer in Milli-Q water. Adjust the pH to 7.6 using dilute ammonia or acetic acid if necessary. (Alternatively, a 0.01 M sodium borate buffer can be used)[2][8].

-

Mobile Phase: Mix Acetonitrile (HPLC Grade) and the Buffer Solution in a 25:75 (v/v) ratio. Degas thoroughly.

-

Diluent: Acetonitrile and Buffer (1:3 v/v).

2. Sample Preparation:

-

Standard Solution: Dissolve an authentic reference standard of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile in Diluent to achieve a concentration of 0.2 mg/mL.

-

Sample Solution: Weigh accurately ~10 mg of the stability sample and dissolve in 50 mL of Diluent (0.2 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

3. Chromatographic Conditions:

-

Column: Obelisc R or standard C18 end-capped column (150 mm × 4.6 mm, 5 µm particle size)[2].

-

Flow Rate: 1.0 mL/min (Isocratic).

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 300 nm (or MS detection for impurity mass profiling)[2].

4. System Suitability & Causality:

-

Why pH 7.6? The slightly basic pH ensures the pyridine nitrogen remains unprotonated, preventing peak tailing on the silica-based stationary phase.

-

Validation: The resolution between the intact API intermediate and the N-oxide degradant must be ≥ 2.0.

Figure 2: RP-HPLC analytical workflow for stability indicating assay.

Best Practices for Storage and Handling

Based on the mechanistic vulnerabilities and empirical data, the following handling protocols are mandatory for drug development professionals working with this intermediate:

-

Temperature Control: Store strictly at 2–8°C to suppress the kinetic rate of N-oxidation and hydrolysis[7].

-

Atmospheric Control: Containers must be flushed with an inert gas (Argon or Nitrogen) prior to sealing to eliminate ambient oxygen.

-

Moisture Protection: Store in tightly sealed, dark amber glass containers with secondary desiccant pouches to prevent moisture ingress and subsequent nitrile hydrolysis.

References

-

SIELC Technologies. "High Performance Liquid Chromatography (HPLC) Method for Analysis of Omeprazole." SIELC. Available at: [Link]

-

TrungTamThuoc. "Omeprazole: USP Monograph and Chromatographic System." TrungTamThuoc. Available at: [Link]

-

National Institutes of Health (NIH) / PMC. "Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity (Pyridine N-Oxidation)." PMC. Available at:[Link]

- Google Patents. "Nitrile rubber adhesion - US4243771A (Nitrile Hydrolysis Mechanisms)." Google Patents.

Sources

- 1. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Omeprazole | SIELC Technologies [sielc.com]

- 3. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. US4243771A - Nitrile rubber adhesion - Google Patents [patents.google.com]

- 6. Strategies for the Production of [11C]LY2795050 for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. trungtamthuoc.com [trungtamthuoc.com]

Strategic Sourcing and Quality Assessment of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile: A Technical Guide

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Significance of a Key Building Block

In the landscape of modern pharmaceutical synthesis, the efficiency and success of a drug development program often hinge on the quality and accessibility of key molecular intermediates. (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile, a specialized pyridine derivative, represents one such critical building block. Its primary significance lies in its role as a direct precursor to the sulfinylbenzimidazole moiety of several blockbuster Proton Pump Inhibitors (PPIs), a class of drugs essential for treating acid-related gastrointestinal disorders like GERD and peptic ulcers.[1][2] The synthesis of market-leading drugs such as omeprazole involves the coupling of this pyridine core with a benzimidazole derivative.[3]

For researchers, process chemists, and procurement managers in the pharmaceutical industry, a comprehensive understanding of the global supply chain, pricing dynamics, and quality control methodologies for this intermediate is not merely a logistical exercise; it is a strategic imperative. The purity of this acetonitrile directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth technical overview of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile, offering field-proven insights into its synthesis, supplier landscape, pricing structure, and the critical protocols for quality validation.

Chemical Profile

A foundational understanding begins with the compound's key physical and chemical properties.

| Property | Value |

| CAS Number | 218921-06-3[4] |

| Molecular Formula | C₁₀H₁₂N₂O[4] |

| Molecular Weight | 176.22 g/mol [4] |

| Appearance | White to off-white powder/crystal |

| Purity (Typical) | ≥98% (Commercial Grade)[4] |

| Storage | Sealed in dry, 2-8°C[4] |

Synthesis, Purity, and Cost Causality

The market price and purity of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile are intrinsically linked to the complexity and efficiency of its synthetic route. While multiple pathways to the core substituted pyridine exist, they often converge on the conversion of a precursor, such as a hydroxymethyl or chloromethyl group, to the final acetonitrile functionality.

From an industrial and cost-benefit perspective, the synthesis often starts from more readily available materials like 2,3,5-collidine (trimethylpyridine).[2] A common synthetic logic involves the oxidation of the pyridine nitrogen to an N-oxide, which activates the ring for subsequent functionalization. The introduction of the methoxy group and the final carbon chain at the 2-position are critical steps that can introduce impurities. For instance, a plausible route involves the conversion of a pyridone amide to the carbonitrile, a transformation that requires specific reagents and conditions to achieve high yield and purity.[5]

The choice of reagents—for example, using thionyl chloride for chlorination of the corresponding methanol precursor or triphosgene for the same transformation—carries significant implications for both cost and safety.[6][7] Each step, from N-oxidation to cyanomethylation, is a potential source of impurities, including regioisomers, over-alkylated products, or unreacted starting materials. The presence of these impurities, even at low levels, can complicate downstream reactions, reduce yields, and lead to challenging purification of the final API. Therefore, a higher price for this intermediate is often a direct reflection of a more controlled, multi-step purification process employed by the manufacturer to remove these process-related impurities.

Caption: A plausible synthetic workflow from a common starting material to the target acetonitrile and its application in PPI synthesis.

Global Supplier Landscape

The supply chain for (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is characteristic of specialized pharmaceutical intermediates. It is populated by a mix of large-scale custom synthesis organizations (CMOs) and smaller catalog companies that focus on research and development quantities. For bulk quantities required for commercial drug production, establishing a direct relationship with a primary manufacturer, often based in China or India, is typical.[1] For research and early-phase development, numerous chemical suppliers provide smaller quantities.

| Supplier Category | Examples | Typical Scale | Focus |

| Research Chemicals | ChemScene[4] | Milligrams to Grams | Catalog sales, R&D support, high-purity small batches |

| Custom Synthesis | Simson Pharma, Enal Drugs[3] | Grams to Kilograms | Made-to-order synthesis, process optimization |

| Bulk Manufacturing | Various (often require direct inquiry) | Kilograms to Tons | Commercial API intermediate supply, GMP compliance |

Note: This table is illustrative. The market is dynamic, and supplier capabilities should be verified directly.

Pricing Analysis: A Qualitative Overview

Direct, publicly listed pricing for (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is rare, especially for bulk quantities, as prices are typically determined by individual quotes. However, the key drivers influencing its cost are well-established within the industry:

-

Purity: This is the most significant cost driver. A standard research grade of ≥98% purity is considerably less expensive than a high-purity grade of >99.5%. The additional purification steps (e.g., recrystallization, column chromatography) required to remove the final percentage points of impurities add substantial cost but are essential for GMP applications.

-

Scale of Purchase: Standard economies of scale apply. The price per kilogram can be an order of magnitude lower than the price per gram. Procurement managers should anticipate significant price breaks when moving from preclinical to clinical-scale orders.

-

Synthesis Route Complexity: The cost of raw materials and the number of synthetic steps directly impact the final price. A longer, more complex synthesis with expensive reagents will invariably lead to a higher-priced intermediate.

-

Regulatory Documentation: Material produced under Good Manufacturing Practice (GMP) conditions commands a premium price. This is due to the extensive quality control, process validation, and documentation required to ensure its suitability for use in human pharmaceuticals.

Expert Guidance on Procurement and Quality Validation

As a Senior Application Scientist, my primary advice to any team sourcing this intermediate is to adopt a "trust but verify" approach. The supplier's Certificate of Analysis (CoA) is the starting point, but independent verification is paramount to ensure the integrity of your research and development.

The Critical Role of the Certificate of Analysis (CoA)

A comprehensive CoA should provide more than just a purity value. It should detail the analytical method used (e.g., HPLC, GC), the specific batch number, and the results of other tests like residual solvent analysis and identity confirmation (e.g., NMR, MS).

Self-Validating Protocol: Purity Verification by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates like this one.[8] Its ability to separate the main compound from closely related impurities is unmatched for this application.[9] A robust reversed-phase (RP-HPLC) method is essential for any laboratory working with this compound.

Objective: To determine the purity of a supplied batch of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile and identify any potential impurities.

Methodology:

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[9]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and acetonitrile is typically effective for separating pyridine derivatives.[10]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance, typically around 254 nm or 270 nm.[9]

-

Column Temperature: 30°C.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of 1 mg/mL.

-

Further dilute to a working concentration of approximately 0.1 mg/mL.

-

-

Analysis Procedure:

-

Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the prepared sample solution.

-

Run the gradient program for a sufficient time to ensure all potential impurities have eluted.

-

Integrate all peaks in the resulting chromatogram.

-

-

Data Interpretation:

-

Purity Calculation: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

-

Impurity Profile: Any secondary peaks represent impurities. Their retention times can give clues to their polarity relative to the main compound. For definitive identification, techniques like LC-MS would be required.

-

This self-validating system ensures that each batch of starting material meets the stringent requirements of your downstream synthetic processes, safeguarding against costly delays and batch failures.

Conclusion

(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is a high-value intermediate whose reliable sourcing is a key enabler for the production of vital proton pump inhibitors. For professionals in drug development, a successful procurement strategy extends beyond simply finding a supplier. It requires a deep understanding of the interplay between the compound's synthesis, the resulting purity profiles, and the cost implications. By partnering with reputable suppliers and implementing rigorous in-house quality control protocols, such as the HPLC method described, research and manufacturing teams can ensure the consistency and quality of their supply chain, paving the way for successful and efficient drug development.

References

- Benchchem.

- ChemScene. 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile.

- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.

- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- Pharmaffiliates.

- PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.

- IndiaMART.

- WebMDRx. Omeprazole Prices, Coupons & Savings Tips.

- FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?.

- Tetrahedron Letters. SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE.

- Enal Drugs.

- Drugs.com.

- Organic Syntheses. 2-cyano-6-methylpyridine.

- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

- ChemicalBook. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.

- Simson Pharma Limited. (4-methoxy-3,5-dimethylpyridin-2-yl)

- Echemi. 3,5-dimethyl-4-methoxy-2-pyridine.

- SIELC Technologies. 4-Methoxy-3,5-dimethylpyridine-2-methanol.

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. OMEPRAZOLE INTERMEDIATES - Enal Drugs [enaldrugs.com]

- 4. chemscene.com [chemscene.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 7. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Methoxy-3,5-dimethylpyridine-2-methanol | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes & Protocols for the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile from 2,3,5-Collidine

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) such as omeprazole and esomeprazole.[1] These drugs are mainstays in the treatment of acid-related gastrointestinal disorders. The efficient and scalable synthesis of this pyridine derivative is, therefore, of significant interest to researchers in medicinal chemistry and process development.

This guide provides a comprehensive, step-by-step protocol for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile, commencing from the readily available starting material, 2,3,5-collidine (also known as 2,3,5-trimethylpyridine). The described synthetic route is a logical sequence of well-established chemical transformations, including N-oxidation, nitration, nucleophilic aromatic substitution, a Boekelheide rearrangement, chlorination, and cyanation. Each step is explained with mechanistic insights, detailed experimental procedures, and quantitative data to ensure reproducibility and a thorough understanding of the process.

Overall Synthetic Scheme

The multi-step synthesis transforms 2,3,5-collidine into the target acetonitrile derivative through a series of functional group interconversions. The key strategic elements include the activation of the pyridine ring via N-oxidation, regioselective functionalization of the C4 position, and a rearrangement to functionalize the C2-methyl group, which is ultimately converted to the acetonitrile moiety.

Caption: Overall synthetic route from 2,3,5-Collidine to the target molecule.

Part 1: Synthesis of 2,3,5-Trimethyl-4-nitropyridine N-oxide

This initial phase involves two key transformations: the oxidation of the pyridine nitrogen and the subsequent regioselective nitration at the C4 position.

Step 1A: N-Oxidation of 2,3,5-Collidine

Mechanistic Insight: The synthesis begins with the N-oxidation of 2,3,5-collidine. This step is crucial as the N-oxide group is electron-donating, which activates the pyridine ring, particularly at the C2, C4, and C6 positions, making it more susceptible to electrophilic substitution. The reaction is typically carried out using a peracid, such as peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid.[2]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,3,5-collidine (100 g, 0.825 mol) and glacial acetic acid (300 mL).

-

Heat the mixture to 60°C with stirring.

-

Slowly add 35% hydrogen peroxide (98 mL, 1.15 mol) dropwise via the dropping funnel, ensuring the reaction temperature is maintained between 70-80°C.[3]

-

After the addition is complete, continue stirring the mixture at 80°C for 12-14 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature. Carefully quench any excess peroxide by the slow addition of a saturated sodium bisulfite solution until a negative test with starch-iodide paper is obtained.

-

Remove the acetic acid under reduced pressure using a rotary evaporator.

-

To the residue, add water (200 mL) and basify to pH ~10 with a 40% NaOH solution, keeping the temperature below 20°C with an ice bath.

-

Extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3,5-trimethylpyridine N-oxide as a solid. The product can be used in the next step without further purification.[4]

| Reagent/Parameter | Value | Molar Ratio |